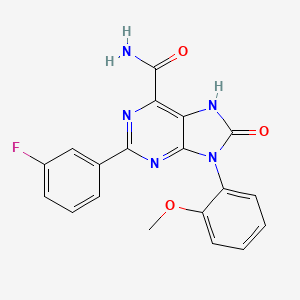

2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

説明

特性

IUPAC Name |

2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWRBBNWMGDBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated benzene derivative is introduced.

Attachment of the 2-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxy-substituted phenylboronic acid and a suitable catalyst.

Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of 2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

A comparative analysis of structurally related purine-6-carboxamide derivatives is presented below, focusing on substituent effects, molecular properties, and research findings.

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Position and Electronic Effects :

- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances binding via dipole interactions, while bromine’s larger size may improve halogen bonding .

- Methoxy vs. Ethoxy : Methoxy (smaller) substituents favor solubility, whereas ethoxy groups increase lipophilicity, as seen in ’s compound (MW 393.37 vs. target’s ~386.35) .

Synthesis Pathways :

- The target compound’s synthesis likely parallels methods described by Huang et al., involving thiourea intermediates and S-alkylation (Scheme 2 in ) .

Bioactivity Gaps: Limited data exist for the target compound’s pharmacological activity.

生物活性

2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This compound features a purine core, which is crucial in various biological processes, including cellular signaling and metabolism. Its unique structure includes a 3-fluorophenyl group and a 2-methoxyphenyl substituent, which may influence its interaction with biological targets.

The molecular formula of this compound is C19H14FN5O3, with a molecular weight of approximately 353.34 g/mol. The presence of the fluorine atom and methoxy group contributes to its chemical reactivity and potential biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized to inhibit specific enzymes involved in cancer cell proliferation, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

- Enzyme Inhibition : Interaction studies suggest that the compound may bind to certain enzymes or receptors, potentially modulating their activity and influencing various biological effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings indicate that it may inhibit key enzymes involved in DNA repair and cell cycle regulation, such as PARP (Poly ADP-ribose polymerase) enzymes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the following table:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 2-(3-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | Hydroxy group instead of fluorine | Anticancer activity | Lacks fluorine; different electronic properties |

| 9-(2-chlorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Chlorophenyl instead of fluorophenyl | Potentially similar anticancer effects | Chlorine is less electronegative than fluorine |

| 9-(4-methoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Additional methoxy group | Anti-inflammatory properties | Increased steric hindrance due to extra methoxy |

This table illustrates how specific substituents can significantly influence the biological activity and chemical reactivity of purine derivatives.

Case Studies

A series of case studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

- Study on MCF7 Cells : The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value suggesting effective inhibition of cell growth.

- Study on A549 Cells : In another study involving A549 lung cancer cells, the compound showed promising results in reducing cell viability, indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : Further investigations into enzyme inhibition revealed that the compound could effectively inhibit PARP enzymes, which are critical for DNA repair mechanisms in cancer cells .

Q & A

Q. What methodologies enable the study of this compound’s interaction with biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair this with molecular docking simulations (e.g., AutoDock Vina) to map interaction sites, validated by site-directed mutagenesis in vitro .

Key Notes for Experimental Design

- Toxicity Mitigation : Always cross-reference safety data sheets (SDS) for acute toxicity profiles and implement institutional biosafety committee (IBC) protocols .

- Data Reproducibility : Standardize solvent batches and reaction scales to minimize variability. Document all parameters (e.g., stirring rate, inert gas flow) in electronic lab notebooks .

- Interdisciplinary Integration : Combine synthetic chemistry with cheminformatics and process engineering to accelerate discovery-to-application pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。